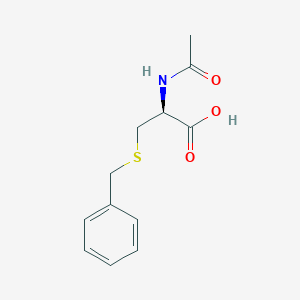

N-Acetyl-S-benzyl-D-cysteine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357507 | |

| Record name | N-Acetyl-S-benzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161512-71-6 | |

| Record name | N-Acetyl-S-benzyl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-S-benzyl-D-cysteine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of N-Acetyl-S-benzyl-D-cysteine. The information is curated to support research, discovery, and development activities involving this cysteine derivative.

Chemical Structure and Identification

This compound is a derivative of the amino acid D-cysteine, characterized by an N-acetylation of the amino group and S-benzylation of the thiol group.

Table 1: Structural and Identification Data for this compound and its Isomers

| Identifier | This compound | N-Acetyl-S-benzyl-L-cysteine | N-Acetyl-S-benzyl-DL-cysteine |

| IUPAC Name | (2S)-2-acetamido-3-(benzylsulfanyl)propanoic acid | (2R)-2-acetamido-3-(benzylsulfanyl)propanoic acid[1] | 2-acetamido-3-(benzylsulfanyl)propanoic acid |

| Synonyms | - | Benzylmercapturic acid, S-Benzyl-N-acetyl-L-cysteine[1] | DL-Benzylmercapturic Acid |

| Molecular Formula | C₁₂H₁₅NO₃S | C₁₂H₁₅NO₃S[1] | C₁₂H₁₅NO₃S |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)O | CC(=O)N--INVALID-LINK--C(=O)O[1] | CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |

| InChI Key | BJUXDERNWYKSIQ-SFHVURJKSA-N | BJUXDERNWYKSIQ-NSHDSACASA-N[1] | BJUXDERNWYKSIQ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data for N-Acetyl-S-benzyl-cysteine Isomers

| Property | This compound | N-Acetyl-S-benzyl-L-cysteine | N-Acetyl-S-benzyl-DL-cysteine |

| Molecular Weight | 253.32 g/mol | 253.32 g/mol [1] | 253.32 g/mol |

| Melting Point | Not available | 142-144 °C (for a deuterated form)[2] | Not available |

| Solubility | No specific data available. Likely exhibits slight solubility in DMSO and methanol (B129727) based on its L-isomer. | Slightly soluble in DMSO and Methanol (for a deuterated form).[2][3] | Not available |

| pKa (predicted) | Not available | Not available | Not available |

Note: Experimental data for the D-isomer is limited. Properties of the related compound N-acetyl-L-cysteine (NAC) are provided for reference in Table 3.

Table 3: Solubility of N-acetyl-L-cysteine (NAC) in Common Solvents

| Solvent | Solubility |

| Water | 179.5 g/L, 50 mg/mL[4], 100 mg/mL (with heating) |

| PBS (pH 7.2) | ~30 mg/mL[5] |

| Ethanol | ~50 mg/mL[5] |

| DMSO | ~50 mg/mL[5][6], 60 mg/mL[7] |

| Dimethyl formamide | ~50 mg/mL[5] |

Experimental Protocols

General Synthesis Strategy for S-Aryl-Cysteine Derivatives

Caption: General workflow for the synthesis of this compound.

A detailed, adaptable protocol for the N-acetylation of L-cysteine is described in the literature, which could be applied to D-cysteine.[2] The subsequent S-benzylation would proceed via a nucleophilic substitution reaction. Stereochemical integrity at the alpha-carbon is a critical consideration during this process.

Analytical Methodology: HPLC-MS for Mercapturic Acids

The analysis of N-Acetyl-S-benzyl-cysteine isomers can be achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a common method for the determination of mercapturic acids.

Caption: A typical analytical workflow for the quantification of mercapturic acids.

Key Experimental Parameters (based on methods for S-benzylmercapturic acid):

-

Sample Preparation: Solid-phase extraction (SPE) is often employed for sample clean-up and concentration.

-

Chromatography: Reversed-phase HPLC with a C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.

-

Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides high sensitivity and selectivity for detection and quantification.

Biological Context and Potential Signaling Pathways

L-Isomer as a Biomarker

N-Acetyl-S-benzyl-L-cysteine, also known as S-benzylmercapturic acid (SBMA), is a well-established urinary biomarker for exposure to toluene.

Caption: Metabolic pathway leading to the formation of S-benzylmercapturic acid.

Potential Role of the D-Isomer

The biological role of this compound is not well-defined. However, the metabolism of D-amino acids in mammals is primarily carried out by the flavoenzyme D-amino acid oxidase (DAO).[8] DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[8] While DAO is most active towards neutral D-amino acids, its activity on N-acetylated D-amino acids is not extensively documented. One study indicated that N-acetyl-L-cysteine (L-NAC) does not affect human DAAO activity.[3] In some organisms like yeast, N-acetylation of D-amino acids by D-amino acid-N-acetyltransferase serves as a detoxification mechanism.[9]

Inferred Signaling Effects from N-acetyl-L-cysteine (NAC)

N-acetyl-L-cysteine (NAC) is a widely studied antioxidant and precursor to glutathione (GSH). Its effects on cellular signaling are extensive and may provide insights into the potential activities of its derivatives. NAC has been shown to impact several key signaling pathways:

-

Redox Signaling: By replenishing intracellular GSH, NAC directly influences the cellular redox state, which can modulate the activity of redox-sensitive proteins and transcription factors.

-

Inflammatory Pathways: NAC can inhibit the activation of NF-κB, a key transcription factor in inflammatory responses.[10]

-

Apoptosis: NAC can modulate apoptosis through the mitochondria-dependent pathway.[11]

-

Cell Growth and Proliferation: NAC has been shown to affect pathways such as the RAS-ERK and AKT signaling cascades.[12][13][14]

Caption: Simplified overview of N-acetyl-L-cysteine's influence on key cellular signaling pathways.

It is important to note that the direct applicability of these pathways to this compound requires experimental validation, as the S-benzyl group and the D-configuration may significantly alter its biological activity and metabolic fate.

Conclusion

This compound is a chiral molecule with well-defined structural characteristics. While its physicochemical and biological properties are not as extensively studied as its L-isomer, this guide provides a foundational understanding based on available data and logical inferences from related compounds. Further research is warranted to fully elucidate the specific synthesis protocols, quantitative properties, and unique biological functions of this D-amino acid derivative, which may hold potential for novel applications in drug development and biomedical research.

References

- 1. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bio-gems.com [bio-gems.com]

- 7. Acetylcysteine | NAC | ROS inhibitor | TargetMol [targetmol.com]

- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 9. Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The antioxidant, N-acetyl-L-cysteine, affects beta cell oxidative stress, insulin secretion, and intracellular signaling pathways in MIN6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of N-Acetyl-S-benzyl-D-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Acetyl-S-benzyl-D-cysteine, a derivative of the amino acid D-cysteine. The document outlines two primary synthetic pathways, furnishing detailed, step-by-step experimental protocols for each approach. Quantitative data expectations are summarized in tabular format for clarity and comparative analysis. Furthermore, this guide employs Graphviz (DOT language) to visually represent the chemical transformations and experimental workflows, offering an intuitive understanding of the synthesis process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and amino acid chemistry.

Introduction

This compound is a modified amino acid that holds significance in various research and development domains, including its use as a building block in peptide synthesis and as a derivative for studying metabolic pathways. Its structure combines the N-acetylation of the amine group of D-cysteine with S-benzylation of the thiol group. This dual modification imparts specific chemical properties that are advantageous in different applications. This guide will explore the two most chemically plausible routes for its synthesis: the S-benzylation of N-acetyl-D-cysteine and the N-acetylation of S-benzyl-D-cysteine.

Synthetic Pathways

Two primary pathways are proposed for the synthesis of this compound. The selection of a particular route may depend on the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: S-benzylation of N-acetyl-D-cysteine

This pathway commences with the readily available N-acetyl-D-cysteine, followed by the introduction of the benzyl (B1604629) group at the sulfur atom. This approach is often favored due to the stability of the N-acetyl group under the conditions required for S-alkylation.

Pathway 2: N-acetylation of S-benzyl-D-cysteine

Alternatively, the synthesis can begin with S-benzyl-D-cysteine, followed by the acetylation of the primary amine. This route is advantageous if S-benzyl-D-cysteine is a more accessible starting material.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthesis pathways. These protocols are based on established chemical principles for analogous reactions.

Pathway 1: Synthesis of this compound via S-benzylation

Step 1: S-benzylation of N-acetyl-D-cysteine

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-acetyl-D-cysteine (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

-

Basification: Add a base, such as sodium hydroxide (B78521) or potassium carbonate (2.2 equivalents), to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

-

Pathway 2: Synthesis of this compound via N-acetylation

Step 1: Synthesis of S-benzyl-D-cysteine

This step involves the S-alkylation of D-cysteine with benzyl bromide.

-

Reaction Setup: To a solution of D-cysteine (1 equivalent) in aqueous sodium hydroxide (2.5 equivalents) at 0-5 °C, add benzyl bromide (1.05 equivalents) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Isolation:

-

Adjust the pH of the solution to the isoelectric point of S-benzyl-D-cysteine (around pH 5-6) using a suitable acid (e.g., acetic acid or dilute HCl).

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Step 2: N-acetylation of S-benzyl-D-cysteine

-

Dissolution: Suspend S-benzyl-D-cysteine (1 equivalent) in a mixture of water and a suitable organic solvent like tetrahydrofuran (B95107) (THF).

-

Addition of Acetylating Agent: Cool the suspension in an ice bath and add acetic anhydride (B1165640) (1.2 equivalents) dropwise while maintaining the pH of the solution between 8 and 10 by the concurrent addition of an aqueous base (e.g., 2M NaOH).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up:

-

Acidify the reaction mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography as described in Pathway 1.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reactants and Expected Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| N-acetyl-D-cysteine | C5H9NO3S | 163.19 | Starting Material (P1) |

| S-benzyl-D-cysteine | C10H13NO2S | 211.28 | Starting Material (P2) |

| Benzyl Bromide | C7H7Br | 171.03 | Reagent |

| Acetic Anhydride | C4H6O3 | 102.09 | Reagent |

| This compound | C12H15NO3S | 253.32 | Final Product |

P1 denotes Pathway 1, P2 denotes Pathway 2.

Table 2: Expected Physicochemical and Analytical Data

| Parameter | Expected Value/Technique |

| Physical State | White to off-white solid |

| Melting Point | To be determined |

| Yield | > 80% (typical) |

| Purity (by HPLC) | > 98% |

| ¹H NMR | Consistent with structure |

| ¹³C NMR | Consistent with structure |

| Mass Spectrometry (MS) | m/z = 254.08 [M+H]⁺ |

| Infrared (IR) | Characteristic peaks for C=O, N-H, S-C, O-H |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and experimental workflows.

Signaling Pathway Diagrams

Caption: Chemical transformations for the two synthesis pathways.

Experimental Workflow Diagrams

Caption: Step-by-step experimental workflows for each pathway.

Conclusion

This technical guide has detailed two robust and plausible synthetic routes for the preparation of this compound. By providing comprehensive experimental protocols, expected data in a structured format, and clear visual diagrams, this document aims to facilitate the efficient and successful synthesis of this important cysteine derivative for research and development purposes. The choice between the two pathways will ultimately be guided by laboratory-specific factors, including starting material availability and desired scale of production.

An In-depth Technical Guide to the Biological Activity of N-Acetylcysteine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of N-Acetyl-S-benzyl-D-cysteine is limited in publicly available scientific literature. Therefore, this guide focuses on the extensively studied and closely related compound, N-acetyl-L-cysteine (NAC) , to provide a comprehensive overview of the anticipated biological activities of N-acetylated cysteine derivatives. It is crucial to note that the stereochemistry (D- vs. L-form) can influence biological effects. For instance, while N-acetyl-L-cysteine serves as a precursor for glutathione (B108866) synthesis, N-acetyl-D-cysteine is reported to act as a direct antioxidant but does not participate in the glutathione metabolic pathway. The biological impact of the S-benzyl group on the D-cysteine derivative remains to be fully elucidated.

Introduction to N-Acetylcysteine (NAC)

N-acetyl-L-cysteine (NAC) is a derivative of the amino acid L-cysteine and has been utilized in clinical practice for decades.[1] It is well-known for its mucolytic properties and as an antidote for acetaminophen (B1664979) poisoning.[1] The primary biological activities of NAC stem from its role as a precursor to L-cysteine, which is a critical component of the major intracellular antioxidant, glutathione (GSH).[2][3] NAC exhibits a multifaceted mechanism of action, including direct antioxidant effects, replenishment of intracellular glutathione stores, and modulation of inflammatory and redox-sensitive signaling pathways.[[“]][5][6]

Mechanisms of Action

The biological effects of NAC are attributed to several key mechanisms:

-

Glutathione Precursor: NAC is readily deacetylated intracellularly to yield L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione.[7][8] By boosting GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[2]

-

Direct Antioxidant Activity: NAC possesses a thiol (-SH) group that can directly scavenge free radicals, particularly oxygen radicals.[3] However, its direct scavenging activity against major ROS like hydrogen peroxide is considered less significant compared to its role in GSH synthesis.[9] A newer mechanism suggests that NAC-derived cysteine is converted to hydrogen sulfide (B99878) (H₂S) and subsequently to sulfane sulfur species, which are potent antioxidants.[10]

-

Disulfide Bond Reduction: NAC can break disulfide bonds in proteins. This action is the basis for its mucolytic effect, where it reduces the viscosity of mucus by breaking down heavily cross-linked glycoproteins.[11][12] This reducing activity can also restore the function of proteins that have been inactivated by oxidation of their thiol groups.[11]

-

Modulation of Signaling Pathways: NAC has been shown to influence key cellular signaling pathways involved in inflammation and the antioxidant response, most notably the NF-κB and Nrf2 pathways.[5][6]

Glutathione (GSH) Synthesis Pathway

NAC provides the necessary cysteine precursor for the synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine.[7] This two-step enzymatic process is crucial for maintaining cellular redox homeostasis.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes. NAC has been shown to activate the Nrf2 pathway, contributing to its protective effects.[5][13][14]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various in vitro and in vivo studies on NAC, demonstrating its cytoprotective and antioxidant effects.

Table 1: In Vitro Cytotoxicity and Antioxidant Effects of NAC

| Cell Line | Stressor | NAC Concentration | Effect | Reference |

| HepG2 | Lead Nitrate (30 µg/mL) | 0.125, 0.25, 0.5 mM | Dose-dependent increase in cell viability. | [15] |

| HepG2 | Lead Nitrate (30 µg/mL) | 0.125, 0.25, 0.5 mM | Attenuation of lipid peroxidation (MDA levels). | [15] |

| Rin-5F | High Glucose/High Palmitic Acid | 0.06, 0.3 mM | Marked enhancement of GSH/GSSG ratio by 20% and 50%, respectively. | [16] |

| Human Dental Pulp Cells | PMMA resin extract | 0.15 wt.% in resin | >10-fold increase in relative cell viability at day 7. | [17] |

| HL-60 | H₂O₂ (11.16 µM) | Various | Protective effect against H₂O₂-induced damage. | [18] |

Table 2: In Vivo Effects of NAC on Biomarkers

| Model | Condition | NAC Dosage | Biomarker Change | Reference |

| Human Subjects | Parkinson's & Gaucher Disease | Single intravenous dose | Increased blood glutathione redox ratios and brain glutathione concentrations. | [19] |

| Asthenoteratozoospermia Men | Asthenoteratozoospermia | Not specified | Significant increase in NRF2 gene expression (1.00 ± 0.14 vs. 1.79 ± 0.18). | [14] |

| Asthenoteratozoospermia Men | Asthenoteratozoospermia | Not specified | Increased Total Antioxidant Capacity (TAC) and decreased Malondialdehyde (MDA) in seminal plasma. | [14] |

| Mouse Model | Traumatic Brain Injury | Not specified | Upregulation of HO-1 and NQO1 protein and mRNA levels. | [20] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of compounds like NAC.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[21][22]

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[15]

-

Treatment: Expose cells to various concentrations of the test compound (e.g., NAC) and/or a stressor for a defined period (e.g., 48 hours).[15] Include untreated and vehicle-only controls.

-

MTT Addition: Add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][17]

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[22] The reference wavelength should be greater than 650 nm.[22]

Nrf2 Activation Assessment: Western Blotting

This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.

Principle: Proteins from cytoplasmic and nuclear fractions of cells are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against Nrf2 and loading controls.

Protocol:

-

Cell Treatment: Culture cells (e.g., HepG2) and treat with the test compound for various time points. A known Nrf2 activator (e.g., H₂O₂) can be used as a positive control.[23]

-

Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercially available kit or standard laboratory protocols.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate with a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-Actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) to determine the relative change in Nrf2 levels in each compartment.[23]

Conclusion

N-acetyl-L-cysteine is a potent antioxidant with a well-established safety profile and multiple mechanisms of action, primarily centered on the replenishment of intracellular glutathione and the modulation of the Nrf2 signaling pathway. The quantitative data and experimental protocols provided herein offer a robust framework for researchers investigating the biological activities of NAC and other cysteine derivatives. While this guide provides a strong foundation based on the L-isomer, it is imperative for researchers to conduct specific experimental validation for this compound to determine its unique biological and pharmacological profile. Future studies should aim to elucidate the specific effects of the D-chirality and the S-benzyl modification on antioxidant capacity, cellular uptake, and interaction with key signaling pathways.

References

- 1. DSpace [minerva-access.unimelb.edu.au]

- 2. doctorhermann.com [doctorhermann.com]

- 3. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cymbiotika.com [cymbiotika.com]

- 8. transparentlabs.com [transparentlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. N-Acetylcysteine improves oocyte quality through modulating the Nrf2 signaling pathway to ameliorate oxidative stress caused by repeated controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]

- 17. The influences of N-acetyl cysteine (NAC) on the cytotoxicity and mechanical properties of Poly-methylmethacrylate (PMMA)-based dental resin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant activity and leukemia initiation prevention in vitro and in vivo by N-acetyl-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-acetylcysteine Boosts Brain and Blood Glutathione in Gaucher and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. researchgate.net [researchgate.net]

- 24. ajol.info [ajol.info]

N-Acetyl-S-benzyl-D-cysteine: An In-depth Technical Guide on a Novel Mercapturic Acid Pathway Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-S-benzyl-cysteine, a significant mercapturic acid pathway metabolite, with a special focus on the under-researched D-enantiomer. While the L-form, N-Acetyl-S-benzyl-L-cysteine, is a well-established biomarker for exposure to toluene (B28343) and benzyl (B1604629) chloride, the formation, metabolism, and biological significance of N-Acetyl-S-benzyl-D-cysteine remain largely unexplored. This document delves into the established knowledge of the mercapturic acid pathway, details the analytical methodologies for detection and quantification, presents available quantitative data, and provides detailed experimental protocols for synthesis and analysis. Furthermore, it explores the potential implications of the D-enantiomer in toxicology and drug development, highlighting critical knowledge gaps and future research directions.

Introduction

The mercapturic acid pathway is a critical phase II detoxification route in mammals, responsible for the biotransformation and elimination of a wide range of electrophilic xenobiotics and their reactive metabolites.[1][2] The end products of this pathway, mercapturic acids (N-acetyl-S-substituted-cysteines), are typically water-soluble and readily excreted in urine, serving as valuable biomarkers of exposure to various toxic compounds.[1][2]

One such mercapturic acid, N-Acetyl-S-benzyl-L-cysteine (also known as S-benzylmercapturic acid or L-BMA), is a recognized metabolite of toluene and benzyl chloride.[3][4] Its presence in urine is a reliable indicator of exposure to these common industrial solvents.[5][6] While the biochemistry of the L-enantiomer is well-documented, the existence and role of its stereoisomer, this compound (D-BMA), have been largely overlooked. This guide aims to consolidate the existing knowledge on benzylmercapturic acid, with a specific emphasis on what is known—and what remains to be discovered—about the D-cysteine variant.

The Mercapturic Acid Pathway and the Formation of N-Acetyl-S-benzyl-cysteine

The formation of mercapturic acids is a multi-step enzymatic process that begins with the conjugation of an electrophilic compound with the tripeptide glutathione (B108866) (GSH).[1][2]

Formation of the L-Enantiomer

The biosynthesis of N-Acetyl-S-benzyl-L-cysteine follows the canonical mercapturic acid pathway:

-

Glutathione Conjugation: Benzyl chloride, a reactive electrophile, is conjugated with the sulfhydryl group of L-glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[4] Toluene is first metabolized to a reactive intermediate, which then undergoes conjugation.

-

Degradation of the Glutathione Conjugate: The resulting S-benzyl-glutathione conjugate is sequentially hydrolyzed. First, γ-glutamyltranspeptidase (GGT) removes the γ-glutamyl residue.

-

Subsequently, a dipeptidase cleaves the glycine residue, yielding S-benzyl-L-cysteine.

-

N-Acetylation: Finally, S-benzyl-L-cysteine is N-acetylated by an N-acetyltransferase (NAT) to form N-Acetyl-S-benzyl-L-cysteine, the final mercapturic acid product that is excreted in the urine.

The Enigma of the D-Enantiomer

The formation of this compound via the classical mercapturic acid pathway is considered unlikely due to the high stereoselectivity of the enzymes involved. Specifically, glutathione S-transferases (GSTs) exhibit a strong preference for L-cysteine-containing glutathione. Studies have shown that when L-cysteine in glutathione is replaced by D-cysteine, the resulting analogue has little to no capacity to act as a co-substrate for GSTs.

However, the existence of D-amino acids in mammals is now well-established, and they are known to have distinct biological roles.[7] The metabolism of N-acetyl-D-cysteine has been shown to differ significantly from its L-counterpart; for instance, it is a poor substrate for deacetylation enzymes. This suggests that if this compound is formed in vivo, it may have a longer half-life and different biological effects.

Potential, albeit speculative, pathways for the formation of the D-enantiomer could include:

-

Glutathione-independent conjugation: Direct conjugation of a benzyl intermediate with D-cysteine.

-

Racemization: Enzymatic or non-enzymatic conversion of S-benzyl-L-cysteine to S-benzyl-D-cysteine before or after N-acetylation.

Further research is imperative to elucidate the origin and metabolic fate of this compound.

Quantitative Data

The quantification of N-Acetyl-S-benzyl-L-cysteine in urine is a valuable tool for biomonitoring toluene exposure. No quantitative data for the D-enantiomer in biological samples has been reported in the reviewed literature.

| Population | Exposure Level | Urinary N-Acetyl-S-benzyl-L-cysteine Concentration | Reference |

| Non-exposed (non-smokers) | Background | < 0.2 µg/L (below detection limit) | [6] |

| Non-exposed (smokers) | Background + Smoking | Detectable levels, higher than non-smokers | |

| Occupationally Exposed | Toluene < 1 ppm | Detectable | [6] |

| Occupationally Exposed | Toluene at 15 ppm | Clearly separates exposed from non-exposed | [4] |

| Printing Workers | Toluene exposure | 0.02 - 43.29 mg/L | [1] |

Table 1: Urinary Concentrations of N-Acetyl-S-benzyl-L-cysteine in Various Populations.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC | Urine | 0.2 µg/L | - | [6] |

| GC-MS | Urine | - | 0.01 mg/L | [1] |

| HPLC-MS/MS | Urine | - | 0.1 ng/mL |

Table 2: Performance of Analytical Methods for N-Acetyl-S-benzyl-L-cysteine.

Experimental Protocols

Synthesis of this compound

Materials:

-

D-Cysteine

-

Benzyl chloride

-

Acetic anhydride (B1165640)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

S-Benzylation of D-Cysteine: a. Dissolve D-cysteine in an aqueous solution of NaOH in a round-bottom flask. b. Add benzyl chloride dropwise to the stirring solution at room temperature. c. Heat the mixture to reflux for 2-3 hours. d. Cool the reaction mixture and acidify with HCl to precipitate S-benzyl-D-cysteine. e. Filter the precipitate, wash with cold water, and dry.

-

N-Acetylation of S-benzyl-D-cysteine: a. Suspend the S-benzyl-D-cysteine in water. b. Add acetic anhydride and a solution of NaOH simultaneously, maintaining a slightly alkaline pH. c. Stir the reaction mixture at room temperature for 1-2 hours. d. Acidify the solution with HCl to precipitate this compound. e. Filter the product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water). f. Dry the final product under vacuum.

Characterization: The identity and purity of the synthesized this compound should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of the melting point.

Analysis of N-Acetyl-S-benzyl-cysteine in Urine by HPLC-MS/MS

Materials and Reagents:

-

Urine samples

-

N-Acetyl-S-benzyl-L-cysteine standard

-

This compound standard (if available)

-

Deuterated N-Acetyl-S-benzyl-L-cysteine (internal standard)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

HPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation: a. Thaw frozen urine samples to room temperature and vortex. b. To 1 mL of urine, add the internal standard solution. c. Condition an SPE cartridge with methanol followed by water. d. Load the urine sample onto the SPE cartridge. e. Wash the cartridge with water to remove interferences. f. Elute the analyte with methanol. g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the residue in the initial mobile phase.

-

HPLC-MS/MS Analysis: a. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient elution program to separate the analyte from matrix components.

- Flow rate: e.g., 0.3 mL/min.

- Injection volume: e.g., 10 µL. b. Mass Spectrometry Conditions:

- Ionization mode: Electrospray ionization (ESI), positive or negative mode.

- Detection mode: Multiple Reaction Monitoring (MRM).

- Monitor specific precursor-to-product ion transitions for the analyte and internal standard. For N-Acetyl-S-benzyl-cysteine, a characteristic neutral loss of 129 Da (the N-acetylcysteine moiety) can be monitored in negative ion mode.

-

Quantification: a. Prepare a calibration curve using standard solutions of N-Acetyl-S-benzyl-L-cysteine (and D-enantiomer if available) of known concentrations. b. Quantify the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Chiral Separation: To separate the L- and D-enantiomers, a chiral stationary phase (CSP) column would be required. The mobile phase composition would need to be optimized for the specific CSP used.

Biological Significance and Future Directions

The biological significance of N-Acetyl-S-benzyl-L-cysteine is primarily as a reliable biomarker of exposure to toluene and benzyl chloride. Its detection and quantification are crucial in occupational and environmental health monitoring.

The role of this compound, however, remains an open question. Given the established biological activities of other D-amino acids, it is plausible that this D-mercapturic acid is not merely an inert byproduct. Potential areas for future research include:

-

Elucidation of Formation Pathways: Investigating whether glutathione-independent pathways or racemization contribute to the in vivo formation of the D-enantiomer.

-

Metabolic Fate: Determining the metabolic pathway and excretion kinetics of this compound.

-

Toxicological and Pharmacological Activity: Assessing the potential toxicity or any beneficial biological effects of the D-enantiomer.

-

Development of Chiral Analytical Methods: Establishing and validating robust analytical methods for the simultaneous quantification of both L- and D-enantiomers in biological matrices.

Conclusion

N-Acetyl-S-benzyl-L-cysteine is a well-characterized and important metabolite in the context of xenobiotic detoxification. In contrast, its D-enantiomer, this compound, represents a significant knowledge gap in the field of mercapturic acid metabolism. This technical guide has summarized the current understanding of both enantiomers, provided practical experimental protocols, and highlighted the critical need for further research into the D-form. A deeper understanding of the formation, fate, and function of D-mercapturic acids could have profound implications for toxicology, drug development, and our overall understanding of xenobiotic metabolism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Urinary Mercapturic Acids to Assess Exposure to Benzene and Other Volatile Organic Compounds in Coke Oven Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Excretion of mercapturic acids of acrylamide and glycidamide in human urine after single oral administration of deuterium-labelled acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-S-benzyl-D-cysteine (CAS 161512-71-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Dated: December 5, 2025

Abstract

N-Acetyl-S-benzyl-D-cysteine, identified by CAS number 161512-71-6, is a derivative of the amino acid D-cysteine. Primarily, it serves as a crucial building block in peptide synthesis, where the S-benzyl group provides a stable protecting moiety for the thiol functional group of cysteine. While extensive research exists for its L-isomeric counterpart, N-acetyl-L-cysteine (NAC), as a potent antioxidant and mucolytic agent, specific biological activity and mechanistic studies on this compound are notably scarce in publicly available literature. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its established role and methodological considerations in peptide synthesis, and a speculative discussion on its potential biological activities based on the well-documented pharmacology of related N-acetylcysteine derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis applications and potential therapeutic exploration of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 161512-71-6 | |

| Molecular Formula | C₁₂H₁₅NO₃S | [1] |

| Molecular Weight | 253.32 g/mol | [1] |

| Appearance | White to orange to green powder/crystalline solid | |

| Melting Point | 142.0 to 146.0 °C | |

| Purity | >98.0% (HPLC) | |

| Synonyms | D-Benzylmercapturic Acid, Ac-D-Cys(Bzl)-OH | |

| Storage Temperature | Room temperature (Recommended in a cool, dark place, <15°C) |

Use in Synthetic Chemistry

The primary and well-established application of this compound is in the field of peptide chemistry. The benzyl (B1604629) group serves as a robust protecting group for the sulfur atom of the cysteine residue during solid-phase or solution-phase peptide synthesis.

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

The S-benzyl protecting group is notably stable under the acidic conditions typically used for the cleavage of other protecting groups in Fmoc-based SPPS, such as trifluoroacetic acid (TFA). This stability allows for orthogonal protection strategies in the synthesis of complex peptides with multiple disulfide bonds.

General Workflow for Deprotection:

Methodology:

-

Standard Cleavage: The peptide, synthesized on a solid support, is treated with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) to remove the resin and most other side-chain protecting groups. The S-benzyl group remains largely intact during this step.

-

Strong Acid Cleavage: For the removal of the S-benzyl group, harsher acidic conditions are required. This typically involves treatment with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This step is performed in specialized apparatus due to the hazardous nature of these strong acids.

-

Purification: The fully deprotected peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Biological Activity and Mechanism of Action: A Cautious Extrapolation

It is critical to note that there is a lack of direct experimental evidence for the biological activities of this compound. The following discussion is a speculative extrapolation based on the well-characterized pharmacology of N-acetyl-L-cysteine (NAC) and other S-substituted cysteine derivatives. Researchers are strongly advised to validate any of these hypotheses through direct experimentation.

As a derivative of N-acetylcysteine, it is plausible that this compound could exhibit antioxidant and cytoprotective properties, contingent on the in vivo cleavage of the S-benzyl group to release N-acetyl-D-cysteine. The metabolism of S-benzyl-L-cysteine to its corresponding mercapturic acid has been documented, suggesting that enzymatic pathways exist for processing S-benzyl cysteine conjugates[2].

Should N-acetyl-D-cysteine be released, it could potentially participate in several protective pathways analogous to those of NAC. However, the use of the D-isomer may preclude its efficient use in glutathione (B108866) biosynthesis, a key mechanism of L-NAC[3].

Potential Signaling Pathways

The cytoprotective effects of NAC are multifaceted. A potential, hypothetical mechanism for a released N-acetyl-D-cysteine from this compound could involve direct reactive oxygen species (ROS) scavenging and modulation of stress-related signaling cascades. Furthermore, recent research has highlighted a novel mechanism for NAC involving the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are potent antioxidants.

This diagram illustrates a speculative pathway where, following metabolic activation, the resulting N-acetyl-D-cysteine could exert antioxidant effects through direct ROS scavenging and potentially through the generation of H₂S, leading to the inhibition of stress-activated protein kinases and promoting cell survival.

Conclusion and Future Directions

This compound (CAS 161512-71-6) is a well-defined chemical entity with a primary application as a protected amino acid derivative in peptide synthesis. Its physicochemical properties are well-documented by chemical suppliers. However, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and pharmacokinetic profile.

Future research should focus on:

-

Metabolic Studies: Investigating the in vivo and in vitro metabolic fate of this compound to determine if the S-benzyl group is cleaved to yield N-acetyl-D-cysteine.

-

Biological Screening: Conducting in vitro assays to assess its antioxidant, anti-inflammatory, and cytoprotective properties in various cell-based models of disease.

-

Comparative Studies: Directly comparing the biological effects of this compound with N-acetyl-L-cysteine and N-acetyl-D-cysteine to elucidate the impact of the S-benzyl group and the stereochemistry of the cysteine backbone.

Such studies are essential to move beyond the current understanding of this compound as merely a synthetic tool and to explore any potential it may hold as a therapeutic agent.

References

- 1. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of glutathione in prevention of acetaminophen-induced hepatotoxicity by N-acetyl-L-cysteine in vivo: studies with N-acetyl-D-cysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-S-benzyl-D-cysteine: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-Acetyl-S-benzyl-D-cysteine. Due to a notable lack of specific quantitative solubility data for the D-enantiomer in publicly accessible literature, this document also includes qualitative solubility information for the closely related L-enantiomer (N-Acetyl-S-benzyl-L-cysteine) and quantitative data for the parent compound, N-acetyl-L-cysteine (NAC), to provide a foundational understanding for researchers.

Introduction to this compound

This compound is a derivative of the amino acid cysteine. It belongs to a class of compounds known as mercapturic acids, which are N-acetylcysteine conjugates of xenobiotics. These compounds are typically formed in the body as part of the detoxification process of electrophilic substances. The S-benzyl group suggests a metabolic link to compounds like toluene (B28343) or benzyl (B1604629) chloride. In research and drug development, understanding the solubility of such compounds is critical for designing in vitro assays, formulation development, and interpreting toxicological and pharmacological data.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. The available information is primarily qualitative and pertains to the L-enantiomer or related deuterated forms.

Qualitative Solubility of N-Acetyl-S-benzyl-cysteine Derivatives

The following table summarizes the available qualitative solubility information for N-Acetyl-S-benzyl-L-cysteine and its deuterated analogs. It is crucial to note that the solubility of different stereoisomers (D- vs. L-enantiomers) can vary, and this data should be used as a preliminary guide only.

| Compound | Solvent | Solubility Description |

| N-Acetyl-S-benzyl-L-cysteine | Water | Very soluble[1] |

| N-(Acetyl-d3)-S-benzyl-L-cysteine | DMSO | Slightly soluble[2][3] |

| N-(Acetyl-d3)-S-benzyl-L-cysteine | Methanol | Slightly soluble[2][3] |

| N-Acetyl-S-benzyl-L-cysteine | DMSO | Slightly soluble[4] |

| N-Acetyl-S-benzyl-L-cysteine | Ethanol | Slightly soluble[4] |

| N-Acetyl-S-benzyl-L-cysteine | Methanol | Slightly soluble[4] |

Quantitative Solubility of N-acetyl-L-cysteine (NAC)

For comparative purposes, the following table presents quantitative solubility data for the parent compound, N-acetyl-L-cysteine (NAC). This information can offer insights into the potential solubility characteristics of its derivatives.

| Compound | Solvent | Temperature (°C) | Solubility (approx. mg/mL) |

| N-acetyl-L-cysteine (NAC) | PBS (pH 7.2) | Not Specified | 30[5][6] |

| N-acetyl-L-cysteine (NAC) | Ethanol | Not Specified | 50[5] |

| N-acetyl-L-cysteine (NAC) | DMSO | Not Specified | 50[5][6] |

| N-acetyl-L-cysteine (NAC) | Dimethyl formamide (B127407) (DMF) | Not Specified | 50[5] |

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the equilibrium solubility of crystalline compounds is the gravimetric method . This method is robust and provides accurate data on the thermodynamic equilibrium solubility.

General Gravimetric Solubility Protocol

This protocol is a generalized procedure and should be optimized for the specific compound and solvents being tested.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, buffer solutions)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Evaporation system (e.g., vacuum oven or rotary evaporator)

Procedure:

-

Sample Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The shaking ensures continuous mixing of the solid with the solvent.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a pre-weighed collection vial.

-

Solvent Evaporation: Determine the mass of the collected filtrate. Then, evaporate the solvent from the filtrate using a vacuum oven, rotary evaporator, or other suitable method until a constant weight of the dried solute is achieved.

-

Quantification: Weigh the collection vial containing the dried solute. The mass of the dissolved this compound is the final weight minus the initial weight of the vial.

-

Calculation: Calculate the solubility in mg/mL or other desired units by dividing the mass of the dried solute by the volume (or mass, if density is known) of the solvent in the collected aliquot.

Visualization of Relevant Pathways

Mercapturic Acid Biosynthesis Pathway

N-Acetyl-S-benzyl-cysteine is a mercapturic acid, a class of metabolites formed during the detoxification of xenobiotics. The general pathway for the formation of mercapturic acids is well-established and involves the glutathione (B108866) S-transferase (GST) system. The following diagram illustrates this pathway, which is directly relevant to the formation of N-Acetyl-S-benzyl-cysteine from a xenobiotic precursor like benzyl chloride.

References

- 1. N-ACETYL-S-BENZYL-L-CYSTEINE, CAS No. 19542-77-9 - iChemical [ichemical.com]

- 2. N-(Acetyl-d3)-S-benzyl-L-cysteine | 201404-15-1 [amp.chemicalbook.com]

- 3. 201404-15-1 CAS MSDS (N-(Acetyl-d3)-S-benzyl-L-cysteine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-Acetyl-S-benzyl-L-cysteine|lookchem [lookchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bio-gems.com [bio-gems.com]

N-Acetyl-S-benzyl-D-cysteine: A Technical Overview of a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-benzyl-D-cysteine is a derivative of the amino acid D-cysteine, characterized by the presence of an N-acetyl group and an S-benzyl group. While its L-enantiomer and the parent compound N-acetylcysteine (NAC) have been more extensively studied, this compound is available commercially for research purposes. This technical guide provides an overview of its known properties and identifies commercial suppliers for its procurement.

Commercial Suppliers

A critical aspect of research and development is the reliable sourcing of chemical compounds. This compound is available from several commercial suppliers who specialize in providing reagents for scientific research. The following table summarizes key information from some of these suppliers.

| Supplier | Product Code/CAS Number | Available Quantities | Purity |

| MedChemExpress | HY-W141771 | 50 mg, 100 mg, 250 mg | >98% |

| Santa Cruz Biotechnology | sc-211999 (deals with related compounds) | Inquire | Inquire |

| Tokyo Chemical Industry (TCI) | A0740 | 25g, 1g | >98.0% (HPLC) |

| ChemSupply | A0740 | 100mg | Inquire |

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

Based on supplier data, the fundamental physicochemical properties of this compound are provided in the table below.

| Property | Value |

| CAS Number | 161512-71-6 |

| Molecular Formula | C₁₂H₁₅NO₃S |

| Molecular Weight | 253.32 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

Biological Activity and Potential Research Applications

Currently, there is a significant lack of published scientific literature specifically detailing the biological activity, mechanism of action, and experimental use of this compound. The supplier MedChemExpress categorizes it as a cysteine derivative and references a review on the general effects of amino acid derivatives on physical and mental performance; however, this does not provide specific data on the D-enantiomer of N-Acetyl-S-benzyl-cysteine.[1]

The biological roles of D-amino acids are an expanding area of research. While L-amino acids are the canonical building blocks of proteins, D-amino acids are known to be present in various biological systems, including bacteria, and have been implicated in neurotransmission and other physiological processes in mammals. The introduction of an N-acetyl and an S-benzyl group to D-cysteine could potentially modulate its stability, cell permeability, and biological activity.

Given the current knowledge gap, research on this compound could explore several avenues:

-

Comparative studies with its L-enantiomer: Investigating the differential effects of the two stereoisomers on biological systems could provide insights into stereospecific interactions with enzymes, receptors, or other cellular components.

-

Antioxidant properties: N-acetylcysteine (NAC) is a well-known antioxidant. Studies could be designed to determine if this compound retains, loses, or has modified antioxidant capabilities.

-

Metabolic stability and pharmacokinetics: The benzyl (B1604629) group may alter the metabolic fate of the molecule compared to NAC.

-

Novel therapeutic applications: As a unique chemical entity, it could be screened for activity in various disease models.

Experimental Protocols and Signaling Pathways: A Call for Research

A thorough search of scientific databases reveals a notable absence of published experimental protocols or defined signaling pathways specifically involving this compound. This presents a significant opportunity for original research. Scientists procuring this compound will be at the forefront of characterizing its biological effects.

For researchers initiating studies, it is recommended to adapt protocols used for similar compounds, such as N-Acetyl-S-benzyl-L-cysteine or other N-acetylated amino acids, while carefully optimizing conditions.

Logical Workflow for Investigating a Novel Compound

The following diagram illustrates a logical workflow for the initial investigation of a novel research compound like this compound.

Conclusion

This compound is a commercially available research chemical with largely uncharacterized biological properties. The lack of specific data in the scientific literature presents both a challenge and an opportunity for researchers in drug discovery and the broader life sciences. The information provided here on its commercial availability and physicochemical properties serves as a foundational resource for initiating new lines of investigation into this intriguing molecule. Future research is necessary to elucidate its potential mechanisms of action and to determine if it holds promise for therapeutic applications.

References

N-Acetyl-S-benzyl-D-cysteine: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for N-Acetyl-S-benzyl-D-cysteine. The information presented is curated for professionals in research and drug development who may handle this compound. This guide synthesizes available data on its potential hazards, exposure control, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a substance that requires careful handling due to its potential to cause skin and eye irritation, as well as skin sensitization. The following classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are extrapolated from data on the closely related N-Acetyl-S-benzyl-L-cysteine.

GHS Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Skin Sensitization: Category 1

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Acetyl-S-benzyl-cysteine is provided in the table below. These properties are essential for understanding its behavior under various experimental and storage conditions.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃S |

| Molecular Weight | 253.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Data not readily available. Expected to have limited solubility in water. |

| Melting Point | Data not readily available for the D-isomer. The L-isomer has a reported melting point. |

| Boiling Point | Data not available |

| Flash Point | Data not available |

Toxicological Data

| Test | Species | Route | LD50 |

| Acute Oral Toxicity (NAC) | Rat | Oral | > 5,050 mg/kg |

| Acute Oral Toxicity (NAC) | Mouse | Oral | > 1,000 mg/kg |

| Acute Intraperitoneal Toxicity (NAC) | Mouse | Intraperitoneal | 1,000 - 2,000 mg/kg |

*Data for N-acetylcysteine (NAC) is provided as a surrogate for this compound.

Experimental Protocols for Safety Assessment

Detailed methodologies for key safety assessment experiments are outlined below. These protocols are based on internationally recognized OECD guidelines.

Skin Irritation and Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

-

Test Animal: A single healthy young adult albino rabbit is used for the initial test.

-

Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.

-

Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure period is 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized scale. If no corrosive effects are observed after 72 hours, the observation period can be extended up to 14 days to determine the reversibility of any effects.

Eye Irritation and Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test Animal: A single healthy young adult albino rabbit is used for the initial test.

-

Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The other eye serves as an untreated control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

Scoring: The ocular reactions are scored based on a standardized system. The observation period may be extended up to 21 days to assess the reversibility of the effects.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Test Animals: A group of mice (e.g., CBA/J strain) is used.

-

Application: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days. A control group receives the vehicle alone.

-

Proliferation Measurement: On day 6, the mice are injected intravenously with a solution containing a substance that is incorporated into the DNA of proliferating cells (historically ³H-methyl thymidine, with non-radioactive alternatives now available).

-

Sample Collection: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: The lymph nodes are processed to measure the level of cell proliferation.

-

Stimulation Index (SI): The proliferation in the test groups is compared to the control group to calculate a Stimulation Index. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.

Signaling Pathways and Logical Relationships

To visualize the handling precautions and potential metabolic pathways, the following diagrams are provided.

Caption: Safe Handling Workflow for this compound.

Caption: First Aid Measures for Exposure to this compound.

Caption: Putative Metabolic Pathway and Toxicity Mechanism.

Conclusion

This compound is a compound that requires careful handling in a laboratory setting. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and potential adverse health effects. In the event of exposure, prompt and appropriate first aid measures should be taken. The toxicological profile of this compound is not extensively characterized, and therefore, it should be handled with the caution appropriate for a substance with known irritant and sensitizing properties. Further research into its specific toxicokinetics and toxicodynamics is warranted to provide a more complete safety assessment.

Methodological & Application

Application Notes and Protocols for the Quantification of N-Acetyl-S-benzyl-D-cysteine by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-benzyl-D-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a benzyl (B1604629) group attached to the sulfur atom and an acetyl group on the amine. As a member of the mercapturic acid pathway, its quantification in biological matrices is crucial for metabolism, pharmacokinetic, and toxicology studies in drug development. This document provides a detailed protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. An alternative method utilizing fluorescence detection after pre-column derivatization for enhanced sensitivity is also described.

Principle of the Method

The primary method outlined is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a relatively nonpolar molecule due to the benzyl group, is retained on the column and then eluted by a gradient of an organic solvent (acetonitrile). The concentration of the analyte is determined by measuring its absorbance at a specific wavelength using a UV detector.

For trace-level quantification, a more sensitive method involving pre-column derivatization with a fluorescent tag, such as N-(1-pyrenyl)maleimide (NPM), can be employed. NPM reacts with the thiol group (after potential reduction) of the cysteine derivative, yielding a highly fluorescent product that can be detected with high sensitivity by a fluorescence detector.

Experimental Protocols

Method 1: RP-HPLC with UV Detection

This protocol is adapted from established methods for similar S-substituted cysteine derivatives.

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., N-Acetyl-S-phenyl-L-cysteine

-

HPLC grade acetonitrile (B52724) (ACN)

-

HPLC grade water

-

Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade

-

Methanol (B129727), HPLC grade

-

Biological matrix (e.g., plasma, urine, cell lysate)

-

0.22 µm syringe filters

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 215 nm.

-

Run Time: Approximately 20 minutes.

3. Preparation of Standard and Sample Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation (from plasma):

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

4. Chromatographic Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared standards and samples.

-

Run the gradient program as outlined in the quantitative data tables.

Method 2: HPLC with Fluorescence Detection (High Sensitivity)

This method is suitable for samples with very low concentrations of the analyte.

1. Additional Materials and Reagents

-

N-(1-pyrenyl)maleimide (NPM)

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction of any disulfide bonds (optional, depending on sample).

2. Derivatization Protocol

-

To the supernatant obtained from the sample preparation step (or to the diluted standard), add a reducing agent like TCEP if disulfide forms are expected.

-

Add a solution of NPM in a suitable solvent (e.g., acetonitrile).

-

Incubate the mixture in the dark at room temperature for a specified time to allow for complete derivatization.

-

Stop the reaction by adding a small amount of a thiol-containing compound (e.g., mercaptoethanol) to consume excess NPM.

3. Instrumentation and Chromatographic Conditions

-

HPLC System: As in Method 1, but with a fluorescence detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Similar to Method 1, may require optimization.

-

Fluorescence Detector Settings: Excitation wavelength (λex) = 330 nm, Emission wavelength (λem) = 376 nm.[1][2]

Quantitative Data Summary

The following tables provide a summary of the expected quantitative performance of the proposed HPLC methods.

Table 1: HPLC-UV Method Parameters and Performance

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B2-12 min: 10-90% B12-15 min: 90% B15-16 min: 90-10% B16-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Validation Parameters (Hypothetical) | |

| Retention Time | ~ 8-12 min (dependent on exact conditions) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~ 0.2 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.7 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 5% |

Table 2: HPLC-Fluorescence Method Parameters and Performance

| Parameter | Value |

| Derivatization Reagent | N-(1-pyrenyl)maleimide (NPM) |

| Fluorescence Detection | λex: 330 nm, λem: 376 nm[1][2] |

| Validation Parameters (Adapted from similar compounds) | |

| Linearity Range | 25 - 5000 nM[1][2] |

| Correlation Coefficient (r²) | > 0.997[1][2] |

| Limit of Detection (LOD) | 5 nM[1][2] |

| Within-run Precision (%RSD) | 0.67 - 5.23%[1][2] |

| Between-run Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 94.5 - 102.8%[1][2] |

Visualizations

Caption: Experimental workflow for HPLC quantification.

Caption: Logic for selecting the appropriate detection method.

References

- 1. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]

Application Note: Quantitative Analysis of N-Acetyl-S-benzyl-D-cysteine by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract